1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride
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Overview
Description
1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H18ClNO. It is known for its unique bicyclic structure, which includes a bicyclo[2.2.2]octane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride typically involves the reaction of bicyclo[2.2.2]octan-1-amine with ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminobicyclo[2.2.2]octan-1-yl)methanol: Similar structure with a hydroxyl group instead of a ketone.
1-(Bicyclo[2.2.2]octan-1-yl)ethan-1-one: Lacks the amino group present in the target compound.
Uniqueness
1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride is unique due to its combination of a bicyclic structure with an amino group and a ketone functional group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .
Properties
Molecular Formula |
C10H18ClNO |
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Molecular Weight |
203.71 g/mol |
IUPAC Name |
1-(4-amino-1-bicyclo[2.2.2]octanyl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c1-8(12)9-2-5-10(11,6-3-9)7-4-9;/h2-7,11H2,1H3;1H |
InChI Key |
SZERQBYCOSUAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CCC(CC1)(CC2)N.Cl |
Origin of Product |
United States |
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